molecular formula C15H22FN5 B11736211 N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B11736211
M. Wt: 291.37 g/mol
InChI Key: WAHCKYUNMGINJC-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves multi-step reactions. One common synthetic route includes the condensation of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 2-fluoroethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct pharmacological properties and applications.

Properties

Molecular Formula

C15H22FN5

Molecular Weight

291.37 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C15H22FN5/c1-12-13(10-21(19-12)15-4-2-3-5-15)8-17-14-9-18-20(11-14)7-6-16/h9-11,15,17H,2-8H2,1H3

InChI Key

WAHCKYUNMGINJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)CCF)C3CCCC3

Origin of Product

United States

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